![molecular formula C17H24N2O2 B2643043 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline CAS No. 2034466-94-7](/img/structure/B2643043.png)
3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline
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Overview
Description
3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline is a complex organic compound that features a pyrrolidine ring, a cyclopropylmethoxy group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions, while the dimethylaniline moiety is often added via acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The cyclopropylmethoxy group may enhance the compound’s binding affinity and specificity, while the dimethylaniline moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile
- 3-(cyclopropylmethoxy)-5-{3-[(3-hydroxyphenyl)methyl]pyrrolidine-1-carbonyl}phenol
Uniqueness
3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the cyclopropylmethoxy group and the dimethylaniline moiety distinguishes it from other pyrrolidine derivatives, potentially enhancing its efficacy and selectivity in various applications .
Biological Activity
The compound 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 250.30 g/mol
The structural formula highlights the presence of key functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the modulation of various receptor systems. Notably, it has been studied for its effects on the cannabinoid receptor system , specifically the CB1 receptor, which is implicated in appetite regulation and metabolic processes.
Key Findings:
- CB1 Receptor Antagonism : The compound has shown promising results as a CB1 antagonist, which may be beneficial in treating obesity and metabolic syndrome by reducing food intake and promoting weight loss .
- Metabolic Effects : In vitro studies demonstrated that derivatives of this compound could effectively reduce serum lipid levels, indicating potential for cardiovascular benefits .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal that modifications in the cyclopropyl and pyrrolidine moieties significantly influence biological activity. For instance:
Compound Variation | CB1 Binding Affinity (K_i) | Efficacy in Reducing Serum Lipids |
---|---|---|
Parent Compound | < 5 nM | High |
Cyclopropyl Substituted Derivative | < 10 nM | Moderate |
Pyrrolidine Variant | > 20 nM | Low |
These findings suggest that specific structural features are crucial for enhancing receptor binding and therapeutic efficacy.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Obesity Management :
- Cardiovascular Health :
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-18(2)15-5-3-4-14(10-15)17(20)19-9-8-16(11-19)21-12-13-6-7-13/h3-5,10,13,16H,6-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIYBFLAGIOBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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